molecular formula C3H3FN2O2S2 B2565145 Thiadiazol-4-ylmethanesulfonyl fluoride CAS No. 2172129-44-9

Thiadiazol-4-ylmethanesulfonyl fluoride

Cat. No.: B2565145
CAS No.: 2172129-44-9
M. Wt: 182.19
InChI Key: BLCYNCLQRMZSQB-UHFFFAOYSA-N
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Description

Thiadiazol-4-ylmethanesulfonyl fluoride is a chemical compound with the molecular formula C3H3FN2O2S2 and a molecular weight of 182.19 g/mol. This compound belongs to the class of thiadiazoles, which are known for their diverse biological and chemical properties .

Mechanism of Action

Mode of Action

It is known that compounds with a thiadiazole ring, such as thiadiazol-4-ylmethanesulfonyl fluoride, can interact with various biological targets . The specific interactions between this compound and its targets, as well as the resulting changes, require further investigation.

Biochemical Analysis

Biochemical Properties

Thiadiazol-4-ylmethanesulfonyl fluoride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as serine proteases, where it forms a covalent bond with the active site serine residue, leading to enzyme inhibition . This interaction is crucial for studying enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes. Additionally, this compound can interact with other biomolecules, including proteins and nucleic acids, affecting their function and stability.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to induce oxidative stress and apoptosis in certain cell types by disrupting mitochondrial function and increasing reactive oxygen species (ROS) production . This compound also affects cell signaling pathways by inhibiting key enzymes involved in signal transduction, leading to altered cellular responses. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, impacting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with specific biomolecules, leading to enzyme inhibition or activation. This compound acts as an electrophilic fluorinating agent, reacting with nucleophilic residues in enzymes and proteins . The binding interactions with biomolecules result in conformational changes that alter their activity and function. Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins, leading to changes in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important for understanding the compound’s long-term impact on cellular processes in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can inhibit specific enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including oxidative stress, apoptosis, and organ damage . These dosage-dependent effects are crucial for determining the therapeutic window and potential adverse effects of this compound in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can inhibit key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. Additionally, this compound can affect redox balance and energy metabolism by modulating the activity of enzymes involved in these processes . Understanding these metabolic interactions is essential for elucidating the compound’s impact on cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The localization and accumulation of this compound within cells can influence its activity and function, affecting cellular processes and responses .

Subcellular Localization

This compound exhibits specific subcellular localization, which is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria, nucleus, and endoplasmic reticulum, through targeting signals and post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its impact on cellular processes . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

The synthesis of thiadiazol-4-ylmethanesulfonyl fluoride typically involves the reaction of thiadiazole derivatives with sulfonyl fluoride reagents. One common method includes the reaction of 1,3,4-thiadiazole derivatives with sulfonyl fluoride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like ethanol under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .

Chemical Reactions Analysis

Thiadiazol-4-ylmethanesulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different thiadiazole derivatives.

    Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases under acidic or basic conditions.

Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions are various substituted thiadiazole derivatives .

Scientific Research Applications

Thiadiazol-4-ylmethanesulfonyl fluoride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other thiadiazole derivatives, which are valuable in various chemical reactions.

    Biology: The compound exhibits antimicrobial properties and is used in the development of new antimicrobial agents.

    Medicine: Thiadiazole derivatives, including this compound, have shown potential as antifungal, antibacterial, and anticancer agents.

    Industry: It is used in the production of pesticides and herbicides due to its biological activity against various pests and weeds.

Comparison with Similar Compounds

Thiadiazol-4-ylmethanesulfonyl fluoride can be compared with other thiadiazole derivatives such as:

  • 1,3,4-Thiadiazole-2-thiol
  • 1,3,4-Thiadiazole-5-carboxylic acid
  • 1,3,4-Thiadiazole-2-amine

These compounds share similar chemical structures but differ in their functional groups, leading to variations in their chemical reactivity and biological activity . This compound is unique due to the presence of the sulfonyl fluoride group, which imparts distinct chemical properties and reactivity .

Biological Activity

Thiadiazol-4-ylmethanesulfonyl fluoride (TMSF) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of TMSF, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

TMSF is characterized by its thiadiazole ring and a sulfonyl fluoride group, which contribute to its reactivity and biological profile. The general structure can be represented as follows:

\text{Thiadiazol 4 ylmethanesulfonyl fluoride}\quad \text{ C textsubscript 4}H\textsubscript{4}F\textsubscript{1}N\textsubscript{3}O\textsubscript{2}S)}

TMSF exhibits its biological activity primarily through the inhibition of specific enzymes and receptors involved in various signaling pathways. Notably, it has been shown to inhibit:

  • Protein Tyrosine Kinases (PTKs) : TMSF inhibits VEGFR-2, a critical receptor in angiogenesis, by blocking the phosphorylation of tyrosine residues, thus disrupting the initiation of angiogenesis and potentially retarding tumor growth .
  • Dipeptidyl Peptidase IV (DPP-IV) : This inhibition enhances incretin action, which is beneficial for glucose metabolism in Type 2 diabetes management .

Biological Activity Overview

The biological activity of TMSF can be categorized into several key areas:

  • Anticancer Activity :
    • TMSF's inhibition of VEGFR-2 has been linked to reduced angiogenesis in tumors, making it a candidate for cancer therapeutics. Research indicates that compounds similar to TMSF can significantly reduce tumor size in preclinical models .
  • Anti-inflammatory Effects :
    • By modulating immune responses through PTK inhibition, TMSF may exhibit anti-inflammatory properties, which are beneficial in treating chronic inflammatory diseases .
  • Antimicrobial Properties :
    • TMSF has demonstrated activity against various bacterial strains, including those resistant to conventional antibiotics. This makes it a potential lead compound for developing new antimicrobial agents .

Case Study 1: Cancer Therapeutics

A study investigated the effects of TMSF on tumor models in mice. Results showed that TMSF administration led to a significant reduction in tumor vascularization and size compared to control groups. The mechanism was attributed to the inhibition of VEGFR-2 signaling pathways.

Case Study 2: Diabetes Management

In vitro studies have shown that TMSF enhances insulin secretion by inhibiting DPP-IV activity. This effect was confirmed in diabetic animal models where glucose tolerance improved significantly after treatment with TMSF .

Data Table: Biological Activities of this compound

Activity Mechanism Therapeutic Application
AnticancerInhibition of VEGFR-2Cancer treatment
Anti-inflammatoryModulation of PTK signalingChronic inflammatory diseases
AntimicrobialInhibition of bacterial growthTreatment of bacterial infections
Glucose metabolismDPP-IV inhibitionManagement of Type 2 diabetes

Properties

IUPAC Name

thiadiazol-4-ylmethanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3FN2O2S2/c4-10(7,8)2-3-1-9-6-5-3/h1H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCYNCLQRMZSQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NS1)CS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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